molecular formula C22H21NO7S2 B8301618 2-Acetamidoresorcinol ditosylate CAS No. 88172-87-6

2-Acetamidoresorcinol ditosylate

Cat. No. B8301618
M. Wt: 475.5 g/mol
InChI Key: KRVDNUJECOHODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04407930

Procedure details

A solution of 2-acetamidoresorcinol ditosylate (11.9 g, 0.025 mole) in acetic anhydride (75 ml) was cooled to below 15° C. Meanwhile, nitric acid (1.9 ml, 0.029 mole) was slowly added to cold acetic anhydride (20 ml) with stirring so that the temperature did not exceed 25° C. The nitric acid solution was then added to the cold acetanalide solution. Finally, the sulfuric acid (0.75 ml) was added. The mixture was stirred an additional six hours, during which time the reaction temperature rose to 30° C. The mixture was pured into ice water (1500 ml) and stirred one hour. The resulting precipitate was collected, air dried, and recrystalllized from isopropyl alcohol (100 ml) to yield a tan crystallline solid (9.9 g, 76.0 percent). TLC showed the product to be pure.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Five
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[S:1]([O:11][C:12]1[CH:28]=[CH:27][CH:26]=[C:14]([O:15][S:16]([C:19]2[CH:25]=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=2)(=[O:18])=[O:17])[C:13]=1[NH:29][C:30](=[O:32])[CH3:31])([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[N+:33]([O-])([OH:35])=[O:34].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[S:1]([O:11][C:12]1[CH:28]=[C:27]([N+:33]([O-:35])=[O:34])[CH:26]=[C:14]([O:15][S:16]([C:19]2[CH:25]=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=2)(=[O:18])=[O:17])[C:13]=1[NH:29][C:30](=[O:32])[CH3:31])([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC1=C(C(OS(=O)(=O)C2=CC=C(C)C=C2)=CC=C1)NC(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ice water
Quantity
1500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring so that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred an additional six hours, during which time the reaction temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
rose to 30° C
STIRRING
Type
STIRRING
Details
stirred one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC1=C(C(OS(=O)(=O)C2=CC=C(C)C=C2)=CC(=C1)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.